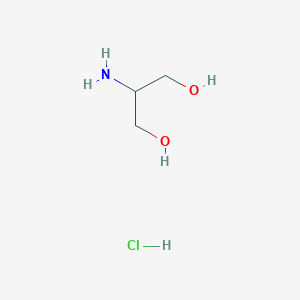

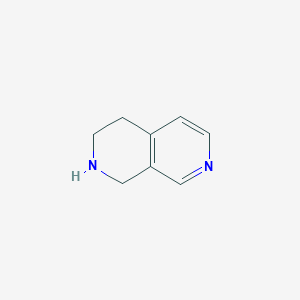

1,2,3,4-Tetrahydro-2,7-naphthyridine

Overview

Description

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydro-2,7-naphthyridine and related compounds has been achieved through various methods, demonstrating the versatility and interest in these compounds within the chemical research community. For instance, Teng Da-wei et al. (2010) reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a six-step reaction process, including condensation, elimination, and cyclic addition/exclusion, highlighting a methodological approach to obtain this compound with a total yield of 47.3% (Teng Da-wei, 2010). Additionally, various methods have been developed to synthesize related naphthyridine derivatives, showcasing the chemical flexibility and potential for further exploration and application of these compounds (A. Shiozawa et al., 1984).

Molecular Structure Analysis

The structural analysis of this compound involves advanced techniques such as 1H-NMR, 13C-NMR, MS, and X-ray crystallography to confirm the molecular configuration and stability of the synthesized compounds. These techniques provide crucial insights into the molecular architecture, which is foundational for understanding the chemical behavior and reactivity of naphthyridine derivatives (M. Ghandi et al., 2020).

Chemical Reactions and Properties

Naphthyridine derivatives exhibit diverse reactivity patterns, enabling a wide range of chemical transformations. For example, the study by S. Sirakanyan et al. (2014) on the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines revealed monosubstitution, disubstitution, and an unexpected rearrangement under different experimental conditions, providing insights into the complex reactivity of these compounds (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various research fields. These properties are often determined experimentally and contribute to the compound's applicability in synthetic chemistry and potential industrial applications.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the versatility of this compound derivatives in synthetic organic chemistry. Studies like those by A. Mailyan et al. (2012) and Ya Zhou et al. (2007) have explored novel synthetic routes and reactions, further expanding the understanding and application scope of these compounds (A. Mailyan et al., 2012).

Scientific Research Applications

It is useful in establishing the structures of tetrahydronaphthyridines through ionization measurements, ultraviolet, and proton magnetic resonance spectroscopy (Armarego, 1967).

This compound acts as a novel ligand for linear hexanuclear cobalt string complexes (Chien et al., 2006).

Derivatives of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been found to protect mice against E. coli and other gram-negative bacterial pathogens (Santilli et al., 1975).

It has potential applications in treating neurological disorders, antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities (Madaan et al., 2015).

The compound has been identified as a potential antivertigo agent (Shiozawa et al., 1984).

Various reactions suitable for library development of 1,2,3,4-tetrahydro-1,5-naphthyridines have been discovered (Woo et al., 2007).

The improved synthesis of 5,6,7,8-tetrahydro-1,7-naphthyridine enhances its potential as a conformationally-locked analog of 2-(3-pyridyl)ethylamine (Dow & Schneider, 2001).

Its derivatives have been successfully synthesized using borane catalysts for asymmetric hydrogenation reactions (Wang et al., 2016).

A study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine (Da-wei, 2010).

It can be used in the development of naphthyridones or tetrahydro naphthyridones, analogs of the natural product lophocladine A (Sellstedt & Almqvist, 2011).

Safety and Hazards

1,2,3,4-Tetrahydro-2,7-naphthyridine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Naphthyridines, including 1,2,3,4-Tetrahydro-2,7-naphthyridine, have significant importance in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more ecofriendly, safe, and atom-economical approaches for the synthesis of naphthyridines . Additionally, a complete correlation of synthesis with biological activity remains an area of interest .

Mechanism of Action

Target of Action

It is known that naphthyridine derivatives have a broad range of biological activities, including antimicrobial and anticancer activities .

Mode of Action

It’s known that naphthyridine derivatives interact with their targets to exert their effects

Biochemical Pathways

Given the broad biological activities of naphthyridine derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Naphthyridine derivatives are known for their antimicrobial and anticancer activities , suggesting that they may induce cell death or inhibit cell proliferation in certain contexts.

Action Environment

It’s known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .

properties

IUPAC Name |

1,2,3,4-tetrahydro-2,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-9-5-8-6-10-4-2-7(1)8/h1,3,5,10H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTPQWRLHLQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591043 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

108749-08-2 | |

| Record name | 1,2,3,4-Tetrahydro-2,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for synthesizing 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives?

A1: Two main synthetic approaches are highlighted in the research:

- Reductive Amination of Schiff's Bases [, ]: This method involves the reaction of a suitably substituted aromatic aldehyde with tert-butylamine to form a Schiff base. Subsequent lithiation, formylation, and reductive amination, followed by removal of the tert-butyl protecting group, yield the desired this compound derivative. This method is highlighted as a convenient route for synthesizing 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ].

Q2: Are there specific structural modifications explored in the context of this compound derivatives?

A2: The research specifically mentions exploring the synthesis of 3-Methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine [, ]. This suggests an interest in understanding the impact of a methoxy group at the 3-position of the this compound scaffold. Further research would be needed to explore the structure-activity relationships and how this specific modification influences the compound's properties or potential biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutanecarboxylic acid, 1-[(methoxycarbonyl)amino]-, ethyl ester (9CI)](/img/structure/B27007.png)

![3-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B27024.png)